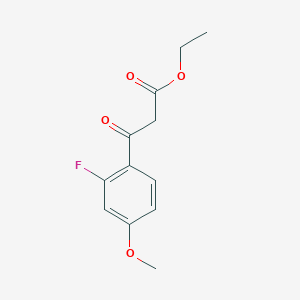

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate

Descripción general

Descripción

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is a chemical compound with the molecular formula C12H15FO3 . It has a molecular weight of 226.24 g/mol .

Molecular Structure Analysis

The molecular structure of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate can be represented by the InChI stringInChI=1S/C12H15FO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3 . The compound’s structure is further described by its Canonical SMILES string CCOC(=O)CCC1=C(C=C(C=C1)OC)F . Physical And Chemical Properties Analysis

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate has several computed properties. It has a molecular weight of 226.24 g/mol, an XLogP3-AA of 2.4, and a topological polar surface area of 35.5 Ų . It has no hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds .Aplicaciones Científicas De Investigación

Molecular Interaction and Structural Analysis

Research highlights the unique C⋯π interaction of non-hydrogen bond type in compounds like Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate. This interaction is rationalized by ab initio computations and is important due to its electrostatic nature and rarity, suggesting potential applications in molecular design and structural analysis (Zhang et al., 2012).

Enantioselective Reduction

The compound has been used in studies involving enantioselective reduction . Rhizopus species, particularly Rhizopus arrhizus and Rhizopus nivius, have been employed to reduce Ethyl 3-aryl-3-oxopropanoates to their corresponding (S)-alcohols, demonstrating the compound's role in chiral synthesis and enantioselective processes (Salvi & Chattopadhyay, 2006).

Analytical Chemistry and Drug Development

The compound is involved in the establishment of a quantitative bioanalytical method for an acetylcholinesterase inhibitor. This method is crucial for quantitative measurement and includes physicochemical characterization and in vitro metabolite profiling, indicating its significance in analytical chemistry and drug development (Nemani et al., 2018).

Polymer Science and Materials Engineering

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is referenced in the synthesis and styrene copolymerization of novel trisubstituted ethylenes. This involves the preparation and characterization of various ethylenes and their copolymerization with styrene, highlighting the compound's relevance in polymer science and materials engineering (Awadallah et al., 2021).

Crystallography and Solid-State Chemistry

The compound is also utilized in crystal structure and Hirshfeld surface analysis, providing insights into molecular geometry and intermolecular interactions. This information is valuable in crystallography and solid-state chemistry, aiding in the understanding of molecular assembly and network formation (Cheng et al., 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBQJGFCDJXLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40706837 | |

| Record name | Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |

CAS RN |

188182-79-8 | |

| Record name | Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1396506.png)

![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1396511.png)

![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)

![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)